3-(Boc-Amino)-3-methylazetidine

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Researchers requiring orthogonal amine protection face protecting group scrambling with Cbz or Fmoc alternatives. 3-(Boc-Amino)-3-methylazetidine (CAS 1018443-01-0) provides Boc protection stable under hydrogenolysis and basic conditions, selectively cleaved with TFA/HCl. • Orthogonal to Cbz & Fmoc-eliminates intermediate purification steps • Rigid azetidine core with 3-methyl substituent (XLogP3 0.5, pKa 10.26) • Cited in autoimmune therapeutic patents (WO-2021105072-A1 et al.) • 97% purity, crystalline solid, 2-8°C storage, full analytical documentation

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 1018443-01-0
Cat. No. B1603114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-Amino)-3-methylazetidine
CAS1018443-01-0
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1(CNC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(4)5-10-6-9/h10H,5-6H2,1-4H3,(H,11,12)
InChIKeyBFHSUIWEPMCBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Boc-Amino)-3-methylazetidine Baseline Overview


3-(Boc-Amino)-3-methylazetidine (CAS 1018443-01-0), systematically named tert-butyl N-(3-methylazetidin-3-yl)carbamate, is a Boc-protected 3-amino-3-methylazetidine building block with molecular formula C9H18N2O2 and molecular weight 186.25 g/mol . The compound features a sterically hindered azetidine ring with a methyl substituent at the 3-position, conferring conformational rigidity and predictable reactivity profiles [1]. Its crystalline solid form, storage temperature of 2–8 °C, and predicted pKa of 10.26 ± 0.20 differentiate it from related azetidine intermediates in terms of handling and protonation behavior under physiological or synthetic conditions .

3-(Boc-Amino)-3-methylazetidine Non-Interchangeability


Substituting 3-(Boc-Amino)-3-methylazetidine with seemingly analogous building blocks—such as Cbz-protected, Fmoc-protected, or N-methylated azetidine derivatives—introduces quantifiable divergence in deprotection orthogonality, physicochemical properties, and patent-derived synthetic utility. The Boc group offers distinct stability under basic and nucleophilic conditions while enabling selective acidic deprotection, a profile not replicated by Cbz (requiring hydrogenolysis) or Fmoc (base-labile) protecting groups [1][2]. Furthermore, the 3-methyl-3-amino substitution pattern imparts specific conformational constraints and lipophilicity (XLogP3 = 0.5) that directly influence downstream molecular properties . Procurement of alternatives without verifying these parameters risks synthetic route failure, altered pharmacokinetic profiles in lead compounds, and intellectual property divergence in patented pharmaceutical compositions .

3-(Boc-Amino)-3-methylazetidine Analog Differentiation Evidence


Boc vs. Cbz: Orthogonal Deprotection Strategy

The Boc protecting group in 3-(Boc-Amino)-3-methylazetidine demonstrates stability toward catalytic hydrogenolysis and resistance to hydrolysis under most basic conditions and nucleophilic reagents, while being cleavable under mild acidic conditions . In contrast, the Cbz (benzyloxycarbonyl) protecting group requires catalytic hydrogenation or strong acid for removal [1]. This orthogonal stability profile enables sequential deprotection strategies in multi-step syntheses where Cbz- and Boc-protected intermediates must be differentiated [2].

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Conformational Rigidity: Azetidine vs. Piperidine

3-(Boc-Amino)-3-methylazetidine features a sterically hindered azetidine ring with a methyl substituent at the 3-position, imparting conformational rigidity not present in linear alkyl amines or larger heterocycles such as piperidine derivatives [1]. The azetidine scaffold is documented to contribute to improved pharmacokinetic properties in medicinal chemistry applications [1]. Computed properties include XLogP3 = 0.5 and topological polar surface area (TPSA) = 50.4 Ų .

Drug Design Conformational Analysis Pharmacokinetics

Storage Stability and Physical Form

3-(Boc-Amino)-3-methylazetidine requires storage at 2–8 °C in sealed, dry conditions . The compound is supplied as a crystalline solid with commercial purity specifications of 97% . Related azetidine derivatives, such as 1-Boc-3-methylazetidine, exhibit predicted pKa of −1.22 ± 0.40, underscoring the dramatic electronic difference introduced by the 3-amino substitution in the target compound .

Chemical Procurement Stability Storage Compliance

pKa-Driven Protonation State

3-(Boc-Amino)-3-methylazetidine exhibits a predicted pKa of 10.26 ± 0.20 , reflecting the basicity of the azetidine ring nitrogen. In contrast, unsubstituted 3-methylazetidine (free amine, no Boc) has a predicted pKa of 11.31 ± 0.40 , while 1-Boc-3-methylazetidine (carbamate nitrogen, no 3-amino group) displays a dramatically lower predicted pKa of −1.22 ± 0.40 . This approximately 11.5 log unit pKa difference between Boc-protected azetidines with versus without the 3-amino substituent dictates protonation state under physiological and formulation conditions.

Drug Metabolism Bioavailability Ionization State

Patent-Cited Intermediates in Autoimmune Disease

3-(Boc-Amino)-3-methylazetidine is explicitly cited as an intermediate or building block in multiple international patent applications, including WO-2021105072-A1 (1,8-naphthyridin-2-one compounds for autoimmune disease treatment), WO-2021099406-A1 (spiro[isobenzofuran-azetidine] compounds for autoimmune disease), WO-2021099284-A1 (hydro-1H-pyrrolo[1,2-a]pyrazine compounds for autoimmune disease), and WO-2020207991-A1 (hexahydro-1H-pyrazino[1,2-a]pyrazine compounds for autoimmune disease) .

Patent Analysis Autoimmune Disease Drug Discovery

3-(Boc-Amino)-3-methylazetidine Recommended Applications


Orthogonal Protection for Multi-Step Synthesis

In synthetic sequences where both amine functionalities must be sequentially deprotected without cross-reactivity, 3-(Boc-Amino)-3-methylazetidine provides Boc protection orthogonal to Cbz or Fmoc groups [1][2]. The Boc group remains intact under hydrogenolysis conditions (which cleave Cbz) and under basic conditions (which cleave Fmoc), while being selectively removed with TFA or HCl when the Cbz group remains stable [3]. This orthogonality eliminates intermediate purification steps and reduces protecting group scrambling.

Constrained Scaffolds for CNS and Protease Inhibitors

The azetidine ring provides conformational rigidity that reduces entropic penalties upon target binding, making this building block particularly suitable for CNS-penetrant compounds and protease inhibitors [1]. The methyl substituent at the 3-position introduces steric control for selective functionalization. The predicted pKa of 10.26 ± 0.20 and XLogP3 of 0.5 provide predictable ionization and lipophilicity parameters for rational design [2][3].

Autoimmune Disease Drug Discovery: Patent-Validated

Multiple patent applications (WO-2021105072-A1, WO-2021099406-A1, WO-2021099284-A1, WO-2020207991-A1) explicitly incorporate 3-(Boc-Amino)-3-methylazetidine as a building block for autoimmune disease therapeutics [1]. Procurement of this specific intermediate aligns research programs with established patent literature, reducing the risk of selecting scaffolds with unvalidated industrial utility in this therapeutic area.

Cold-Chain Compliant Procurement and Storage

3-(Boc-Amino)-3-methylazetidine requires storage at 2–8 °C in sealed, dry conditions [1][2]. The crystalline solid form (white crystalline solid) ensures reproducible weighing and handling compared to hygroscopic or oily azetidine derivatives. Commercial availability at 97% purity with full analytical documentation (NMR, HPLC, GC) supports GMP-like quality standards for pharmaceutical research [3].

Technical Documentation Hub

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